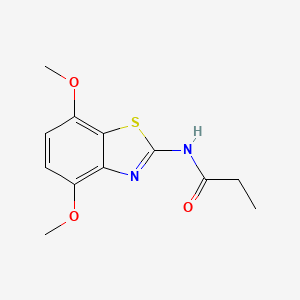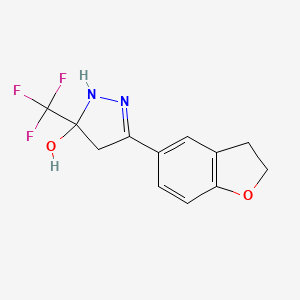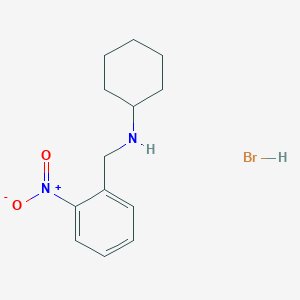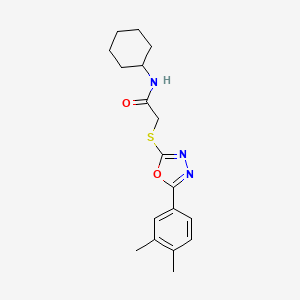
N-cyclohexyl-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-cyclohexyl-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The compound features a 1,3,4-oxadiazole ring substituted with a 3,4-dimethylphenyl group and a thioether linkage to an acetamide moiety with a cyclohexyl substituent. This structure is related to various synthesized compounds that have been studied for their antimicrobial and enzyme inhibitory activities.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from an appropriate carboxylic acid that is converted into an ester, followed by the formation of a hydrazide, and subsequent cyclization to form the oxadiazole ring. The final step often involves the substitution of the thiol group of the oxadiazole with various electrophiles to yield the desired acetamide derivatives. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved esterification, hydrazide formation, ring closure, and substitution reactions . Similar synthetic routes are likely applicable to the compound , with modifications to the starting materials and substituents to achieve the specific N-cyclohexyl acetamide derivative.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The ring is known for its aromatic character and ability to engage in various chemical interactions due to the presence of heteroatoms. The substituents on the oxadiazole ring, such as the 3,4-dimethylphenyl group, can influence the compound's electronic properties and its interaction with biological targets. The thioether linkage and acetamide moiety further contribute to the compound's potential for bioactivity, as seen in related compounds .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the electron-withdrawing or electron-donating nature of the substituents attached to the ring. The thiol group in the oxadiazole ring can undergo substitution reactions with various electrophiles, leading to a diverse array of acetamide derivatives with different biological activities. The presence of the acetamide group can also participate in hydrogen bonding, which is crucial for the interaction with biological targets such as enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, including the compound of interest, are determined by their molecular structure. These compounds typically exhibit solid-state properties at room temperature and may have varying solubilities in organic solvents or water, depending on the nature of their substituents. The spectral data, including IR, 1H-NMR, and mass spectrometry, are used to confirm the structure of these compounds. The presence of multiple functional groups, such as the ether, thioether, and acetamide, can affect the compound's lipophilicity, which in turn influences its pharmacokinetic properties .
科学的研究の応用
Antimicrobial and Antifungal Applications
A study by Gul et al. (2017) synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds, closely related to the chemical structure , showcasing antimicrobial and hemolytic activities. These compounds demonstrated variable antimicrobial efficacy against selected microbes, highlighting their potential in developing new antimicrobials with low toxicity (Gul et al., 2017).
Another research highlighted the synthesis of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide with potent α-glucosidase inhibitory potential, indicating their potential therapeutic applications in managing conditions like diabetes (Iftikhar et al., 2019).
Enzyme Inhibition for Therapeutic Applications
- Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX). These compounds showed activity against acetylcholinesterase, suggesting potential in developing treatments for diseases like Alzheimer's (Rehman et al., 2013).
Anticancer Applications
- Abu-Melha (2021) discussed the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their evaluation against different cancer cell lines. The study found significant cytotoxic results against breast cancer, underlining the potential of such compounds in cancer therapy (Abu-Melha, 2021).
特性
IUPAC Name |
N-cyclohexyl-2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-8-9-14(10-13(12)2)17-20-21-18(23-17)24-11-16(22)19-15-6-4-3-5-7-15/h8-10,15H,3-7,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMTWZXQNYKHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2528066.png)
![N-(1-cyanocyclohexyl)-2-({4'-methoxy-5-nitro-[1,1'-biphenyl]-2-yl}oxy)-N-methylacetamide](/img/structure/B2528067.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2528068.png)
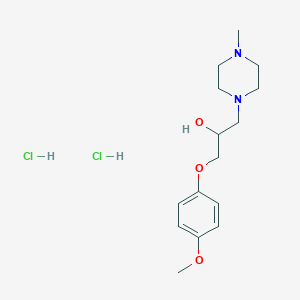
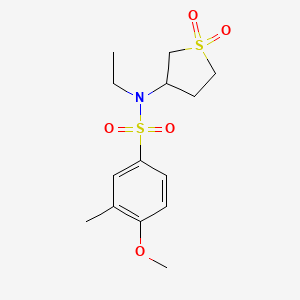

![2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2528073.png)


